methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
説明
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 924424-39-5) is a pyrazolo[3,4-b]pyridine derivative characterized by a 2-cyanoethyl group at the N1 position, a 4-methoxyphenyl substituent at the C6 position, and a methyl ester at C2. This scaffold is of interest due to its structural similarity to kinase inhibitors and anticancer agents, where substituents like the methoxy group are critical for hydrogen bonding in biological targets .
特性
CAS番号 |
1018051-61-0 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c1-12-17-15(19(24)26-3)11-16(13-5-7-14(25-2)8-6-13)21-18(17)23(22-12)10-4-9-20/h5-8,11H,4,10H2,1-3H3 |
InChIキー |
PUAMGNSWLDJBND-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)CCC#N |
製品の起源 |
United States |
準備方法
Key Reaction Pathways
Detailed Procedure for Cyclization
-
Reactants : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and 1-methyl-4-(methylthio)-1H-pyrazol-5-amine.
-
Conditions : Reflux in toluene with TFA (30 mol%) under nitrogen for 24 hours.
-
Workup : Column chromatography (hexane/ethyl acetate gradient) to isolate the pyrazolo core.
Esterification: Conversion to Methyl Carboxylate
The carboxylic acid at position 4 is esterified to the methyl ester using methanol and acidic catalysis.
Esterification Protocol
| Parameter | Value |
|---|---|
| Reagents | Methanol, H₂SO₄ (conc.), reflux |
| Time | 4–6 hours |
| Yield | >90% |
Reaction Mechanism
-
Protonation : Carboxylic acid protonated by H₂SO₄.
-
Nucleophilic Attack : Methanol attacks the carbonyl carbon.
-
Deprotonation : Formation of methyl ester and water.
Alkylation: Introduction of the 1-(2-Cyanoethyl) Group
The nitrogen at position 1 is alkylated with 2-cyanoethyl bromide under basic conditions.
Alkylation Conditions
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2-Cyanoethyl bromide | DMF | K₂CO₃ | 60–80°C | 70–85% |
Typical Procedure
-
Substrate : 6-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methyl ester.
-
Alkylating Agent : 2-Cyanoethyl bromide (1.1–1.5 eq).
-
Workup : Extraction with MTBE/ethyl acetate, pH adjustment with HCl to 6.5–7.0, and crystallization.
Functionalization: Introduction of the 4-Methoxyphenyl Group
The 6-position aryl group is introduced via cross-coupling or direct substitution.
Suzuki Coupling (Example)
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80–100°C | 80–90% |
Steps
-
Substrate : 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methyl ester.
-
Coupling Partner : 4-Methoxyphenylboronic acid.
-
Purification : Crystallization from methanol/ethyl acetate.
Optimization and Industrial-Scale Synthesis
Process optimization focuses on minimizing intermediates and maximizing yields.
Key Innovations from Patents
| Innovation | Impact |
|---|---|
| Direct Use of Aldehyde/Esther Mixtures | Eliminates isolation steps, reducing overall yield loss |
| Electrochemical Recovery | Enhances purity of intermediates (e.g., carboxamides) |
| Chiral HPLC Separation | Achieves enantiomeric purity for pharmaceutical applications |
| Hazard | Precaution |
|---|---|
| Acute Toxicity | Use PPE (gloves, goggles) |
| Flammability | Avoid open flames during distillation |
| Storage | Sealed at 2–8°C under inert gas |
Comparative Analysis of Synthetic Routes
化学反応の分析
科学研究への応用
1-(2-シアノエチル)-6-(4-メトキシフェニル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について研究されています。
産業: 新規材料の開発や、特殊化学品の合成における前駆体として使用されます。
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results against various cancer cell lines. Research has demonstrated that structural modifications in this compound can enhance its potency against specific types of cancers, including leukemia and breast cancer .
Kinase Inhibition
This compound serves as a scaffold for developing inhibitors targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation. A series of derivatives based on this structure have been synthesized and evaluated for their inhibitory activities against TRKA, with some exhibiting nanomolar potency . The presence of the pyrazolo moiety is crucial for establishing hydrogen bond interactions that enhance binding affinity to the kinase targets.
PPAR Agonism
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been investigated for its role as an agonist of peroxisome proliferator-activated receptors (PPARs). These receptors are vital in regulating lipid metabolism and glucose homeostasis. Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the pyrazolo ring in modulating PPAR activity .
Material Science Applications
Catalytic Properties
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored in material chemistry, particularly as catalysts in organic reactions. The unique structure of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate allows it to function effectively in catalytic systems due to its ability to stabilize transition states during chemical transformations .
Nanomaterials
Recent advancements have shown that pyrazolo[3,4-b]pyridine compounds can be integrated into nanomaterials for applications in drug delivery systems and photonic devices. The incorporation of this compound into metal-organic frameworks (MOFs) enhances their stability and functionality for targeted drug delivery .
Summary of Research Findings
作用機序
類似の化合物との比較
類似の化合物
1-(2-シアノエチル)-6-フェニル-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチル: 類似の構造ですが、メトキシ基がありません。
1-(2-シアノエチル)-6-(4-ヒドロキシフェニル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチル: 類似の構造ですが、メトキシ基の代わりにヒドロキシ基を持っています。
独自性
1-(2-シアノエチル)-6-(4-メトキシフェニル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチル中のメトキシ基の存在は、電子密度の増加や水素結合の可能性など、ユニークな化学的性質を付与します。これは、反応性と生体標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Structural and Substituent Variations
Key structural analogs differ in substituents at N1, C6, and the carboxylate moiety. Below is a comparative analysis:
Key Observations :
- C6 Substituents: The 4-methoxyphenyl group provides a hydrogen-bonding site, contrasting with furan or thiophene in analogs, which offer π-π stacking but lack hydrogen-bond donors .
- C4 Group : Methyl esters (as in the target) are typically hydrolyzed to carboxylic acids in vivo, which can modulate bioavailability compared to pre-formed carboxylic acids .
生物活性
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.36 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.36 g/mol |
| IUPAC Name | Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets within biological systems. Research indicates that it may act as an agonist for certain receptors and enzymes, influencing various metabolic pathways:
- PPAR Agonism : Similar derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .
- Cell Cycle Regulation : Compounds within the pyrazolo[3,4-b]pyridine class have shown the ability to arrest the cell cycle and induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .
Anticancer Activity
Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- Mechanism : The compounds induce cell cycle arrest and apoptosis through inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical for cell division and survival .
Anti-inflammatory Properties
Research suggests that these compounds may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This could provide therapeutic avenues for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be influenced by various structural modifications:
- Substituents : The presence of different substituents on the phenyl rings significantly affects the potency and selectivity towards biological targets.
- Hydrophobicity : The hydrophobic character of substituents has been correlated with increased binding affinity to target proteins, enhancing bioactivity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 6-position greatly enhanced anticancer efficacy against MCF7 cells. The most potent derivative showed IC50 values comparable to standard chemotherapeutics .
- Inflammation Model : In a rat model of inflammation, derivatives exhibited significant reductions in inflammatory markers when administered at specific dosages, suggesting their potential as anti-inflammatory agents in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Answer: The compound can be synthesized via cyclization reactions using pyrazole-4-carbaldehyde derivatives as building blocks. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates pyrazolo[3,4-c]pyrazole formation . Additionally, Biginelli-like multicomponent reactions (e.g., condensation of aldehydes, thioureas, and acetoacetate derivatives) are effective for constructing fused pyrazolo-pyridine systems . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., iodine or acetic acid).
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Answer: Perform pH-dependent solubility profiling using UV-Vis spectroscopy in buffers (pH 1–13) and measure stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC to monitor degradation products . For polar solvents (e.g., DMSO or methanol), solubility can be quantified gravimetrically after 24-hour agitation.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer: Combine 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl and cyanoethyl groups) and HRMS for molecular ion validation. FT-IR is essential for identifying functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) . Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer: Use X-ray crystallography to unambiguously determine the crystal structure, as demonstrated for analogous pyrazolo-pyridine derivatives . For dynamic systems (e.g., tautomerism), employ variable-temperature NMR or 2D NOESY to study conformational equilibria. Discrepancies between experimental and calculated spectra may require revisiting reaction conditions to rule out byproducts .
Q. What strategies optimize reaction yields for derivatives with modified substituents (e.g., nitro or halogen groups)?
- Answer: Apply Design of Experiments (DoE) methodologies to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design can identify optimal conditions for introducing electron-withdrawing groups (e.g., nitro) without side reactions . Statistical tools like ANOVA help prioritize factors affecting yield .
Q. How do structural modifications (e.g., substituent variation on the pyridine ring) influence biological activity?
- Answer: Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with substituents like halogens (Cl, F) or methoxy groups. Compare their inhibitory activity in enzyme assays (e.g., kinase or protease targets). For instance, nitrophenyl-substituted analogs show enhanced bioactivity due to improved electron-withdrawing effects . Use molecular docking to correlate substituent placement with binding affinity .
Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?
- Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Reaction path searches using quantum chemical methods (e.g., IRC calculations) can model cyclization or hydrolysis pathways . Pair computational results with experimental validation via LC-MS to track intermediates .
Data Contradiction and Validation
Q. How should conflicting data on degradation pathways be addressed?
- Answer: Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace degradation products. For example, hydrolytic cleavage of the ester group can be confirmed by spiking with deuterated water (D2O) and monitoring mass shifts. Compare results across multiple analytical platforms (e.g., HPLC vs. UPLC) to rule out instrument-specific artifacts .
Q. What experimental controls are essential when studying the compound’s interactions with biological targets?
- Answer: Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only samples) in assays. Use isothermal titration calorimetry (ITC) to validate binding constants derived from fluorescence assays. For cell-based studies, confirm target engagement via siRNA knockdown or CRISPR-edited cell lines .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
